tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C10H19N3O3. It is known for its unique structure, which includes a cyclobutyl ring and a hydroxycarbamimidoyl group.
Preparation Methods
The synthesis of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often require stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-hydroxycarbamate: This compound has a similar structure but lacks the cyclobutyl ring.
tert-Butyl carbamate: This compound does not have the N-hydroxycarbamimidoyl group.
Cyclobutyl carbamate: This compound has a cyclobutyl ring but lacks the tert-butyl and N-hydroxycarbamimidoyl groups.
The uniqueness of this compound lies in its combination of the cyclobutyl ring and the N-hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7-4-6(5-7)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISQYYTOPNBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC(C1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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